molecular formula C14H15FN2 B13168591 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine

3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine

Cat. No.: B13168591
M. Wt: 230.28 g/mol
InChI Key: OQPDGFPAIVNFKL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine is a synthetic organic compound featuring a fluorophenyl group and a pyridine moiety linked through a propanamine chain. This structure is of significant interest in medicinal chemistry and pharmacology research, particularly as a potential precursor or structural analog in the development of biologically active molecules. Compounds with similar aryl and heteroaryl substitutions are frequently investigated for their binding affinity to neurological targets, such as serotonin receptors, and have been explored as potential frameworks for central nervous system (CNS) active agents. Researchers utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) analyses, and as a building block in multi-component reactions for generating complex polyheterocyclic libraries. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H15FN2

Molecular Weight

230.28 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C14H15FN2/c15-13-6-4-11(5-7-13)9-12(10-16)14-3-1-2-8-17-14/h1-8,12H,9-10,16H2

InChI Key

OQPDGFPAIVNFKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(CC2=CC=C(C=C2)F)CN

Origin of Product

United States

Preparation Methods

Multi-step Organic Synthesis

The synthesis generally starts with the construction of the core aromatic and heterocyclic components, followed by their coupling to form the target compound. The primary methods involve:

  • Nucleophilic Aromatic Substitution (SNAr):
    This involves substituting a fluorine atom on the phenyl ring with a nucleophile, often an amine or related derivative, to introduce the fluorophenyl group.

  • Pyridine Functionalization and Coupling:
    The pyridin-2-yl moiety is introduced via reactions such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, which facilitate the attachment of the pyridine ring to the alkyl chain.

  • Amine Formation:
    The final step often involves reductive amination or direct nucleophilic substitution to introduce the primary amine group at the terminal position of the propyl chain.

Cross-Coupling Reactions

Based on the synthesis pathways documented in the literature, palladium-catalyzed cross-coupling reactions are frequently employed:

Reaction Type Reagents Catalysts Conditions Yield References
Suzuki-Miyaura Aryl boronic acids/esters with halogenated aromatics Pd(PPh₃)₂Cl₂, Xantphos Toluene, 110°C Up to 70% ,
Buchwald-Hartwig Amination Aromatic halides with amines Pd₂(dba)₃, Xantphos Toluene, 110°C 60-75% ,

Reductive Amination

The terminal amine can be introduced via reductive amination of aldehyde intermediates using sodium cyanoborohydride or similar reducing agents, providing high selectivity and yield.

Specific Synthesis Pathway

Based on the detailed procedures from the literature:

Data Tables for Synthesis Parameters

Parameter Description Typical Conditions Notes
Catalyst Palladium-based Pd(PPh₃)₂Cl₂, Pd₂(dba)₃ High efficiency for cross-coupling
Solvent Toluene, DMF, or Et₃N 70–110°C Solvent choice affects yield
Temperature Reaction temperature 70–110°C Elevated temperatures favor coupling
Reaction Time Duration 12–24 hours Longer times improve conversion
Yield Overall yield 50–75% Dependent on reaction optimization
Purification Chromatography Silica gel, HPLC Ensures >95% purity

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound is explored for its use in the development of organic electronic materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl and pyridinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may influence various signaling pathways, depending on its specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine with structurally related compounds, focusing on substituents, synthesis routes, and biological relevance:

Compound Name Key Substituents Molecular Formula Molecular Weight Synthesis Highlights Pharmacological Activity References
This compound 4-Fluorophenyl, pyridin-2-yl C₁₄H₁₅FN₂ ~236.3 Not explicitly described; likely involves coupling of fluorophenyl and pyridinyl moieties. Unknown (structural analog suggests CNS targets).
Brompheniramine maleate 4-Bromophenyl, N,N-dimethylamine, pyridin-2-yl C₁₆H₁₉BrN₂·C₄H₄O₄ 435.3 Reacting 4-bromobenzyl chloride with pyridine, followed by dimethylaminoethyl chloride. H1 receptor antagonist (antihistamine).
Chlorpheniramine Related Compound C 4-Chlorophenyl, N-methylamine, pyridin-2-yl C₁₅H₁₆ClN₂·C₄H₄O₄ 376.83 Derived from alkylation of pyridinyl and chlorophenyl precursors. Pharmaceutical reference standard.
OCM-33 (GSK-3β inhibitor) 3-Fluoro-4-(trifluoromethyl)phenyl, pyridin-2-yl C₁₉H₁₆F₄N₄O 392.4 Carboxamide coupling of oxazole-4-carboxylic acid and 3-(pyridin-2-yl)propan-1-amine. Potent GSK-3β inhibitor with high selectivity.
3-(3-Fluorophenyl)-N-{2-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]ethyl}propan-1-amine 3-Fluorophenyl, imidazolyl-pyrimidine C₁₈H₁₉FN₆ 338.4 Multi-step synthesis involving imidazole and pyrimidine coupling. Nitric oxide synthase (NOS) inhibitor.
1-(Pyridin-2-yl)propan-1-amine Pyridin-2-yl (no fluorophenyl) C₈H₁₂N₂ 136.2 Direct alkylation or reductive amination of pyridine derivatives. Intermediate for drug synthesis.

Key Observations:

Substituent Effects :

  • Halogen Influence : Bromine (brompheniramine) and chlorine (chlorpheniramine analogs) enhance lipophilicity and receptor binding compared to fluorine, which may improve metabolic stability .
  • Amine Modification : N,N-Dimethylation in brompheniramine increases basicity and bioavailability compared to the primary amine in the target compound .

Biological Activity: Pyridin-2-yl derivatives (e.g., OCM-33) show enzyme inhibition (GSK-3β), while fluorophenyl-propan-1-amine analogs (e.g., compound) target NOS, suggesting the target compound may interact with similar pathways .

Synthesis Strategies :

  • Carboxamide coupling () and reductive amination () are common methods for pyridinyl-amine derivatives. The target compound likely employs analogous routes with fluorophenyl precursors.

Physicochemical Properties :

  • Molecular weights range from 136.2 (simplest analog) to 435.3 (brompheniramine maleate). The target compound (~236.3) falls within the drug-like "rule of five" range, favoring oral bioavailability.

Research Implications

  • Structural Optimization : Introducing N-methyl or N,N-dimethyl groups to the target compound could enhance pharmacokinetic properties, as seen in brompheniramine .
  • Target Identification : Fluorophenyl-pyridinyl amines are prevalent in CNS and enzyme-targeting drugs; further screening could reveal specific biological targets .
  • Synthetic Feasibility : Leveraging microwave-assisted or flow chemistry () may improve yield and purity in large-scale synthesis .

Biological Activity

3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine, with the CAS number 1225707-19-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various models, and related research findings.

  • Molecular Formula : C₁₄H₁₅FN₂
  • Molecular Weight : 230.28 g/mol
  • Structure : The compound features a fluorinated phenyl group and a pyridine moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, particularly in cancer biology:

  • RAS Inhibition : Compounds that interact with RAS proteins have shown promise in inhibiting tumor growth. For instance, studies have demonstrated that related compounds can bind to HRAS, KRAS, and NRAS, leading to reduced viability in RAS-dependent cancer cell lines .
  • Caspase Activation : In vitro studies suggest that certain concentrations of similar compounds can induce apoptosis through caspase activation, indicating their potential as therapeutic agents against RAS-dependent tumors .

Anti-Cancer Activity

A study evaluating the anti-tumor effects of compounds structurally related to this compound demonstrated significant anti-cancer properties in xenograft mouse models. These compounds were metabolically stable and showed selective lethality against cancer cells with specific RAS mutations .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed across various cancer cell lines:

  • Cell Lines Tested : Multiple cell lines with different RAS mutations.
  • Results : Selective lethality was observed in mutant NRAS cells, with viability dropping to 20–40% after treatment with concentrations around 5 μM. In contrast, wild-type NRAS cells showed no significant viability reduction at the same concentration .

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological Activity
This compound1225707-19-6Potential anti-cancer activity through RAS inhibition
Compound 3144Not providedInduces apoptosis in RAS-dependent cells
3-(4-Fluorophenyl)-2-(pyridin-4-yl)propan-1-amine1306603-65-5Similar structural properties; potential antibacterial activity

Case Studies

  • Xenograft Models : In a study involving xenograft mouse models, compounds similar to this compound demonstrated significant tumor regression when administered at specific dosages, highlighting their therapeutic potential against aggressive cancers .
  • Cell Line Sensitivity : A panel of eleven cancer cell lines was tested for sensitivity to these compounds. The results indicated that the potency correlated with the degree of dependency on mutated RAS isoforms, further supporting the targeted approach in treating specific cancers .

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